molecular formula C6H4ClNO3 B1582753 5-Chloro-6-hydroxynicotinic acid CAS No. 54127-63-8

5-Chloro-6-hydroxynicotinic acid

Cat. No.: B1582753
CAS No.: 54127-63-8
M. Wt: 173.55 g/mol
InChI Key: OLTRUTPHSBQWAZ-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxynicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring

Mechanism of Action

Target of Action

It has been used in the preparation of triorganotin compounds , suggesting that it may interact with organotin compounds or related targets.

Mode of Action

It is known to react with triorganotin compounds

Biochemical Pathways

It is involved in the synthesis of triorganotin compounds , which suggests it may influence pathways related to organotin metabolism or function.

Result of Action

Its known use in the preparation of triorganotin compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-6-hydroxynicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxynicotinic acid. The process typically starts with the reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinic acid chloride. This intermediate is then chlorinated using gaseous chlorine to produce this compound chloride, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Esters: Alkyl esters of this compound.

    Oxidation Products: 5-chloro-6-oxo-nicotinic acid.

    Reduction Products: 5-chloro-6-hydroxy-3-pyridinemethanol.

Scientific Research Applications

5-Chloro-6-hydroxynicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxynicotinic Acid: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-hydroxynicotinic Acid: Chlorine atom at the 5-position and hydroxyl group at the 2-position.

    5-Chloro-4-hydroxynicotinic Acid: Chlorine atom at the 5-position and hydroxyl group at the 4-position.

Uniqueness

5-Chloro-6-hydroxynicotinic acid is unique due to the specific positioning of the chlorine and hydroxyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and can result in different pharmacological or chemical properties compared to its analogs .

Properties

IUPAC Name

5-chloro-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTRUTPHSBQWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344795
Record name 5-Chloro-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54127-63-8
Record name 5-Chloro-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-hydroxynicotinic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 6-hydroxy nicotinic acid (0.500 g, 3.59 mmol, TCI) in MeCN (20 mL), was added N-chlorosuccinimide (0.436 mL, 5.39 mmol, Aldrich). The resulting mixture was then heated at 80° C. for 72 h. A white precipitate was present. The mixture was filtered and the white solid was washed with EtOAc (2×1 mL) and dried in vacuo to afford the title compound as a white solid. MS (ESI, positive ion) m/z: 174,176 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.436 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key structural feature of 5-chloro-6-hydroxynicotinic acid that facilitates its interaction with organotin compounds?

A: this compound possesses both a carboxylic acid group and a phenolic hydroxide group. These groups can act as oxygen donors, enabling the molecule to coordinate with organotin compounds. [, , , ] Specifically, the oxygen from the carboxylate group and the oxygen from the phenolic hydroxide can both form bonds with the tin atom in these compounds. [, , ]

Q2: How does the coordination of this compound with triphenyltin impact the overall structure of the resulting compound?

A: The reaction of this compound with triphenyltin often results in the formation of one-dimensional linear polymers. [, , , ] In these polymers, the tin atom adopts a five-coordinated trigonal bipyramidal geometry. [, , ] This geometry is achieved through bonding with three phenyl carbon atoms from the triphenyltin and two oxygen atoms: one from the carboxylate group and the other from the phenolic hydroxide group of this compound. [, , ] The phenolic hydroxide group of one molecule then interacts with the tin atom of an adjacent molecule, leading to the formation of the polymeric chain. [, ]

Q3: What spectroscopic techniques were used to characterize the triorganotin esters of this compound?

A: The synthesized triorganotin esters were characterized using a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provided insights into the elemental composition, functional groups, and structural arrangements within the synthesized compounds.

Q4: Beyond its use in organotin compounds, has the structure and energetics of this compound been investigated?

A: Yes, research has explored the solid and gaseous phase properties of this compound. Single crystal X-ray diffraction was employed to determine the molecular and crystal structures, revealing its existence as the oxo tautomer in its solid form. [] This finding was further supported by FT-IR spectroscopy, which displayed characteristic N-H and C=O stretching frequencies. [] Additionally, the standard molar enthalpy of formation in both crystalline and gaseous phases was determined using micro combustion calorimetry and Knudsen effusion method. [] Computational methods, including G3MP2 and CBS-QB3, were also employed to predict its enthalpy of formation, offering valuable insights into its stability and reactivity. []

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